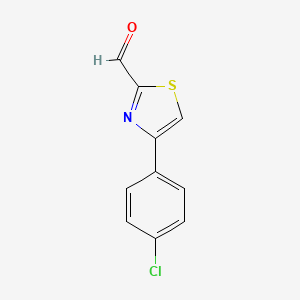

4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involves confirming the molecular structures of the synthesized derivatives by their physicochemical properties and spectroanalytical data . Another method involves the condensation of an amine compound with phenylisothiocyanate in the presence of pyridine to produce a specific derivative .

Molecular Structure Analysis

While specific molecular structure analysis for “4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde” is not available, similar compounds have been analyzed using techniques like X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .

Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For instance, alcohols fragment in two characteristic ways: alpha cleavage and dehydration . Another example is the oxidation of 4-CHLOROPHENYL PHENYL ETHER in air to form unstable peroxides that may explode spontaneously .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant and Analgesic Studies

Research has demonstrated the utility of compounds derived from 4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde in the development of new pharmacophores with potent anticonvulsant and analgesic activities. The Knoevenagel condensation reaction approach was used to synthesize a variety of heterocycles bearing the pyrazole moiety, which were then evaluated for their in vivo anticonvulsant activity using maximal electroshock seizure tests, and their analgesic activity through tail flick methods. Several synthesized compounds showed potent anticonvulsant and analgesic activities without displaying any toxicity, indicating their potential as therapeutic agents (Viveka et al., 2015).

Fluorescence and Semiconductor Applications

Another study focused on the synthesis and fluorescence properties of novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff bases, utilizing 4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde. These compounds exhibited high fluorescence quantum yield, making them efficient metal-free organic fluorescent and semiconductor materials. Their electrochemical and photophysical properties in different organic solvents were investigated, positioning these new derivatives as potential candidates for application in organic electronics and fluorescence-based sensors (Sravanthi & Manju, 2015).

Biological Evaluation of Arylthiophene-2-Carbaldehydes

A series of novel 4-arylthiophene-2-carbaldehyde compounds, synthesized via Suzuki-Miyaura cross-coupling, were screened for various biological activities including antibacterial, haemolytic, antiurease, and nitric oxide (NO) scavenging capabilities. The results demonstrated that almost all products had good activities, with specific compounds revealing excellent antibacterial activity and NO scavenging capabilities. This study underscores the potential of 4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde derivatives in the development of new antibacterial and anti-inflammatory agents (Ali et al., 2013).

Safety and Hazards

The safety data sheet for similar compounds like 4-Chlorobenzophenone suggests that they can cause skin irritation, serious eye irritation, and respiratory irritation . Another compound, 4-CHLOROPHENYL PHENYL ETHER, is known to oxidize readily in air to form unstable peroxides that may explode spontaneously .

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as pyraclostrobin, target the botrytis cinerea and alternaria alternata .

Mode of Action

Compounds with similar structures, like pyraclostrobin, act by inhibiting mitochondrial respiration by blocking electron transfer within the respiratory chain . This disruption severely affects important cellular biochemical processes, leading to the cessation of fungal growth .

Biochemical Pathways

Related compounds like pyraclostrobin affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .

Pharmacokinetics

Similar compounds like pyraclostrobin show good absorption and distribution in the body, with most of the compound being eliminated in the feces .

Result of Action

A study on a similar compound, compound 13, showed potent in vitro antipromastigote activity .

Action Environment

Similar compounds like pyraclostrobin are known to be stable and effective in various environmental conditions .

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-1,3-thiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKCTNFJQOTDSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde | |

CAS RN |

383142-58-3 |

Source

|

| Record name | 4-(4-chlorophenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

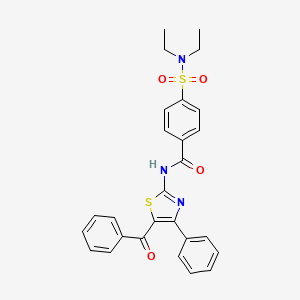

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B2924410.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2924417.png)

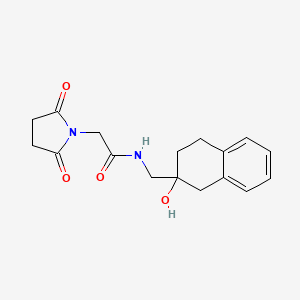

![N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide](/img/structure/B2924420.png)

![2-[(8As)-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2924423.png)

![N-(1-Cyanocyclohexyl)-2-[(3S,4S)-3-methoxy-4-(2H-triazol-4-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2924424.png)

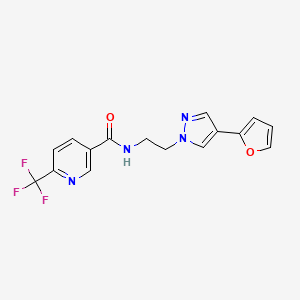

![1-(4-Benzylpiperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2924425.png)